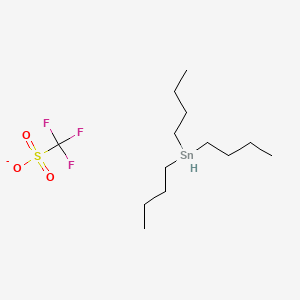
Tributylstannane;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributylstannane;trifluoromethanesulfonate can be synthesized through the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions and involves the substitution of the chloride ion with the triflate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tributylstannane;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions due to the weak bond between tin and hydrogen.
Substitution: The compound can participate in substitution reactions where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: These are used in reduction reactions to generate radicals.
Nucleophiles: These are used in substitution reactions to replace the triflate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield dehalogenated products, while substitution reactions yield products with new functional groups replacing the triflate group .
Wissenschaftliche Forschungsanwendungen
Tributylstannane;trifluoromethanesulfonate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including allylation and radical reactions.
Biological Studies: Research has explored its potential effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Industrial Applications: It is used in the production of certain polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tributylstannane;trifluoromethanesulfonate involves its ability to generate radicals through the homolytic cleavage of the tin-hydrogen bond. This property makes it an effective reducing agent in radical reactions . Additionally, its interaction with nucleophiles allows it to participate in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the triflate group.
Trimethyltin chloride: Another organotin compound with different alkyl groups and reactivity.
Diphenyltin dichloride: Contains phenyl groups instead of butyl groups, leading to different chemical properties.
Uniqueness
Tributylstannane;trifluoromethanesulfonate is unique due to the presence of the triflate group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific organic synthesis and catalysis applications .
Eigenschaften
Molekularformel |
C13H28F3O3SSn- |
|---|---|
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
tributylstannane;trifluoromethanesulfonate |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn.H/c3*1-3-4-2;2-1(3,4)8(5,6)7;;/h3*1,3-4H2,2H3;(H,5,6,7);;/p-1 |
InChI-Schlüssel |
GZSBIRHAHXXPOD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[SnH](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


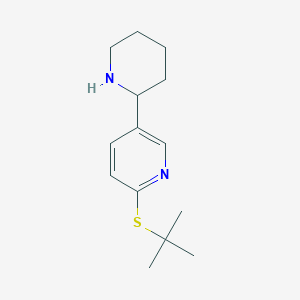

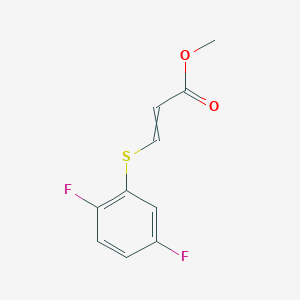
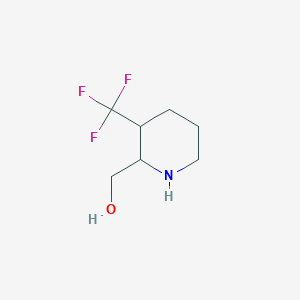
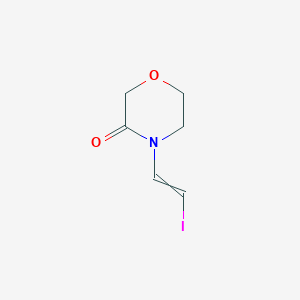

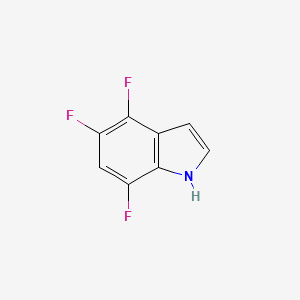

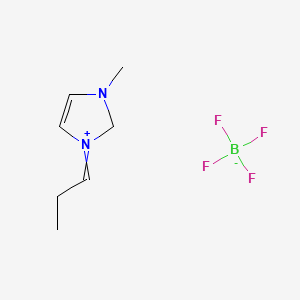
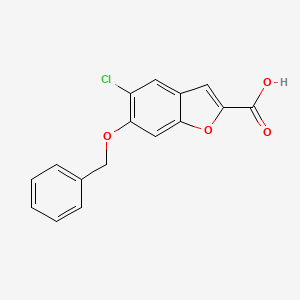

![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
